4-(4-Ethoxycarbonylphenyl)-2-nitrophenol
Description
4-(4-Ethoxycarbonylphenyl)-2-nitrophenol is a phenolic derivative characterized by a hydroxyl group (-OH) at position 1 of the benzene ring, a nitro (-NO₂) group at position 2, and a 4-ethoxycarbonylphenyl (-CO₂Et-C₆H₄) substituent at position 4 (Figure 1). The ethoxycarbonyl group introduces electron-withdrawing effects, enhancing the compound's acidity compared to unsubstituted phenol. This compound is of interest in materials science due to its conjugated system, which may contribute to optical properties such as fluorescence or nonlinear absorption . Its synthesis typically involves coupling reactions, such as Ullmann-type couplings between iodophenol derivatives and ethoxycarbonyl-substituted aryl halides, followed by nitration .
Properties
IUPAC Name |
ethyl 4-(4-hydroxy-3-nitrophenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-2-21-15(18)11-5-3-10(4-6-11)12-7-8-14(17)13(9-12)16(19)20/h3-9,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIPULAXEUXQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455942 | |
| Record name | Ethyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155791-03-0 | |
| Record name | Ethyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol typically involves a multi-step process. One common method starts with the nitration of 4-ethoxycarbonylphenylboronic acid to introduce the nitro group. This is followed by a coupling reaction to attach the phenol group. The reaction conditions often involve the use of strong acids and bases, as well as catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxycarbonylphenyl)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The phenol group can be oxidized to a quinone.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as amines or alcohols for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the phenol group yields a quinone .
Scientific Research Applications
4-(4-Ethoxycarbonylphenyl)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenol group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Acidity and Reactivity
The acidity of phenolic compounds is influenced by electron-withdrawing groups (EWGs) and their positions. For 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, the nitro group (ortho to -OH) and ethoxycarbonylphenyl group (para) synergistically increase acidity. Comparable compounds include:
- 4-(3-Chlorophenyl)-2-nitrophenol: The chloro substituent at position 3 of the phenyl ring is moderately electron-withdrawing, but its meta position reduces resonance effects. This results in lower acidity (predicted pKa ~7.5) compared to the ethoxycarbonyl analog (estimated pKa ~6.8) .
- 4-(Methylsulfonyl)-2-nitrophenol: The methylsulfonyl (-SO₂Me) group is a stronger EWG than ethoxycarbonyl, leading to higher acidity (pKa ~6.2) .
- 2-Nitrophenol: Without the para substituent, its acidity (pKa 7.2) is weaker than 4-substituted derivatives .
Table 1: Acidity and Substituent Effects
| Compound | Substituent at Position 4 | pKa (Estimated) |
|---|---|---|
| This compound | 4-ethoxycarbonylphenyl | ~6.8 |
| 4-(3-Chlorophenyl)-2-nitrophenol | 3-chlorophenyl | ~7.5 |
| 4-(Methylsulfonyl)-2-nitrophenol | methylsulfonyl | ~6.2 |
| 2-Nitrophenol | None | 7.2 |
Solubility and Physical Properties
Solubility in aqueous and organic solvents varies with substituent polarity:
- This compound: The ethoxycarbonyl group enhances lipophilicity, reducing water solubility. Predicted solubility in water is <0.1 g/L, comparable to 2-nitrophenol (0.7 g/L at 20°C) .
- 4-(2-Hydroxyethyl)-2-nitrophenol: The hydroxyethyl group increases hydrophilicity, raising water solubility to ~2.5 g/L .
- 2-Chloro-4-nitrophenol: Chloro and nitro groups create a balance between polarity and hydrophobicity (solubility ~1.3 g/L) .
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